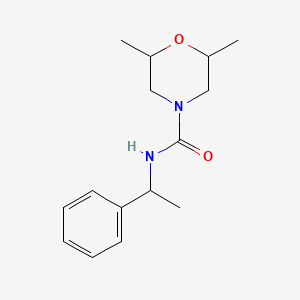
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. However, U-47700 also has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways.
Mécanisme D'action
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide acts as an agonist at the mu-opioid receptor, meaning that it activates the receptor and produces opioid-like effects such as pain relief and euphoria. However, 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been shown to have a higher affinity for the mu-opioid receptor than many other opioids, which may contribute to its increased potency and potential for overdose.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been shown to be more potent and potentially more dangerous than many other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has several advantages for use in scientific research, including its high potency and selective binding to the mu-opioid receptor. However, the potential for misuse and abuse of the compound, as well as its high toxicity and potential for overdose, limit its usefulness in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide. One area of interest is the development of new opioid medications that are less addictive and have fewer side effects than current opioids. Another area of interest is the study of the mu-opioid receptor and its role in pain and reward pathways, which could lead to the development of new treatments for pain and addiction. Additionally, further research is needed to better understand the risks and benefits of 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide and other synthetic opioids, and to develop strategies for preventing their misuse and abuse.
Méthodes De Synthèse
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide can be synthesized through a multi-step process involving the reaction of several chemical precursors. The exact details of the synthesis method are not widely available due to the potential for misuse and abuse of the compound.
Applications De Recherche Scientifique
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been used in scientific research to study the effects of opioids on the central nervous system. Specifically, 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)16-13(3)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNGRPVKWKIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
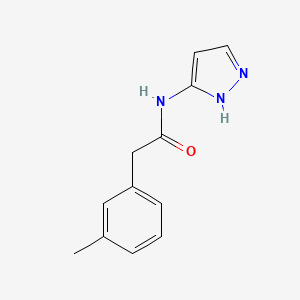
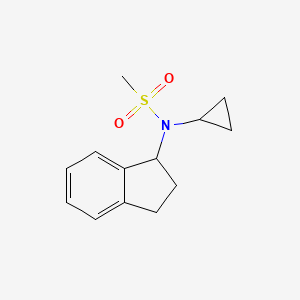
![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)

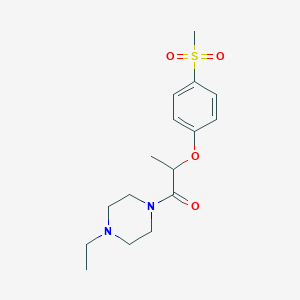
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)

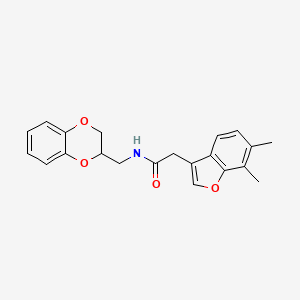
![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)